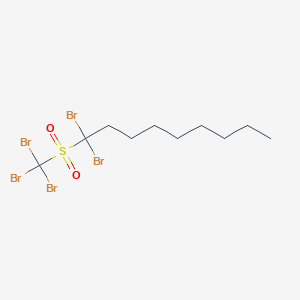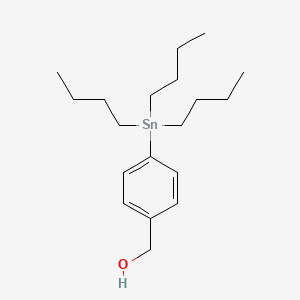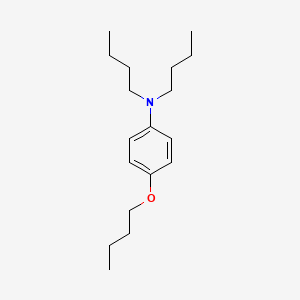
4-Butoxy-N,N-dibutylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxy-N,N-dibutylaniline: is an organic compound belonging to the class of aniline derivatives It is characterized by the presence of a butoxy group at the para position of the aniline ring and two butyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-N,N-dibutylaniline typically involves the alkylation of aniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butoxy-N,N-dibutylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
4-Butoxy-N,N-dibutylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Butoxy-N,N-dibutylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses . The specific pathways and targets depend on the context of its application and the nature of the biological system.
Comparaison Avec Des Composés Similaires
N,N-Dibutylaniline: Lacks the butoxy group, making it less versatile in certain applications.
4-Methoxy-N,N-dibutylaniline: Contains a methoxy group instead of a butoxy group, leading to different chemical properties and reactivity.
Uniqueness: 4-Butoxy-N,N-dibutylaniline is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
136540-20-0 |
|---|---|
Formule moléculaire |
C18H31NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
4-butoxy-N,N-dibutylaniline |
InChI |
InChI=1S/C18H31NO/c1-4-7-14-19(15-8-5-2)17-10-12-18(13-11-17)20-16-9-6-3/h10-13H,4-9,14-16H2,1-3H3 |
Clé InChI |
WAXYFZBTILUSGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C=C1)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


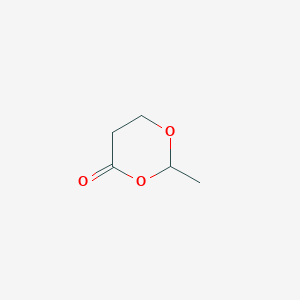
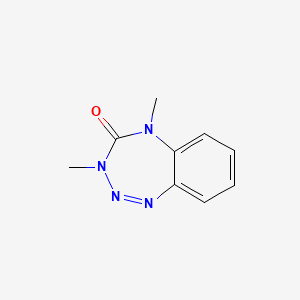



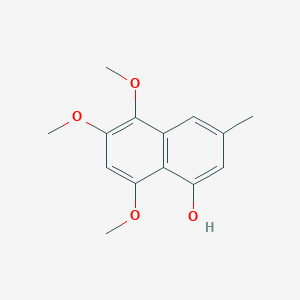
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

